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Abstract
The hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺, serves as a fundamental example in

coordination chemistry for illustrating the interplay of electronic structure and molecular

geometry. While Valence Shell Electron Pair Repulsion (VSEPR) theory would predict a perfect

octahedral geometry based on its six ligands, a more nuanced understanding derived from

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) reveals a subtle but significant

deviation. This technical guide delineates the theoretical framework for predicting the geometry

of [Co(NH₃)₆]²⁺, presents quantitative data from experimental findings, and provides detailed

protocols for its characterization.

Theoretical Prediction of Geometry
The prediction of the geometry of [Co(NH₃)₆]²⁺ is a multi-step process that integrates the

electronic configuration of the central metal ion with the nature of the surrounding ligands.

Determination of Cobalt's Oxidation State and d-electron
Count
The ammonia (NH₃) ligand is a neutral molecule. Therefore, the +2 charge of the complex ion

is entirely attributed to the central cobalt atom.
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Oxidation state of Cobalt: +2

Electronic configuration of a neutral Cobalt atom (Co): [Ar] 3d⁷ 4s²

Electronic configuration of the Cobalt(II) ion (Co²⁺): [Ar] 3d⁷

Crystal Field Theory and Spin State
In an octahedral ligand field, the five degenerate d-orbitals of the cobalt ion split into two

energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).

The energy separation between these levels is denoted as Δo (the crystal field splitting

energy).

The filling of these orbitals by the seven d-electrons of Co²⁺ depends on the relative

magnitudes of Δo and the pairing energy (P), which is the energy required to pair two electrons

in the same orbital.

Ligand Field Strength: According to the spectrochemical series, ammonia (NH₃) is a ligand of

intermediate strength.[1][2] For a 3d metal ion with a lower oxidation state like Co(II), the

crystal field splitting (Δo) is generally not large enough to overcome the electron pairing

energy.[3]

Spin State: Consequently, [Co(NH₃)₆]²⁺ is a high-spin complex.[4][5][6] The electrons will

occupy the orbitals singly before pairing up, to maximize the total spin.

The electronic configuration for a high-spin d⁷ ion in an octahedral field is t₂g⁵ eg².[7]

The Jahn-Teller Effect
The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic

ground state will undergo a geometric distortion to remove that degeneracy and lower the

overall energy.[8]

The high-spin d⁷ configuration (t₂g⁵ eg²) of [Co(NH₃)₆]²⁺ has an asymmetrically filled eg level

(one eg orbital contains one electron while the other is doubly occupied). This electronic

degeneracy leads to a Jahn-Teller distortion.[9][10]
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This distortion typically manifests as a tetragonal elongation or compression along one of the

axes (usually the z-axis), which lowers the symmetry from perfect octahedral (Oh) to tetragonal

(D4h). This removes the degeneracy of the eg orbitals. An elongation of the two axial bonds is

generally preferred thermodynamically.[9]

Predicted Geometry: Based on this theoretical framework, the predicted geometry of

[Co(NH₃)₆]²⁺ is a tetragonally distorted octahedron.

Quantitative Data
Experimental data from X-ray crystallography confirms the theoretically predicted distorted

octahedral geometry.
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Parameter Experimental Value Reference

Coordination Geometry Slightly distorted octahedron [11]

Co-N Bond Length 2.1876 (16) Å [11]

Spin State High-spin (S = 3/2) [4]

Magnetic Moment

An experimental magnetic

moment of 1.7 BM has been

reported, which corresponds to

one unpaired electron and

suggests a low-spin

configuration in that specific

experimental context.

However, theoretical and other

experimental evidence point

towards a high-spin state with

3 unpaired electrons. It is

important to note that the spin

state can be influenced by the

counter-ion and crystal

packing forces.

[12]

UV-Vis Absorption

The related

hexaamminecobalt(III) ion

shows two λmax peaks at 340

nm (UV) and 475 nm (visible).

[13] Data for the Co(II)

complex in this specific form is

less commonly reported due to

its susceptibility to oxidation.

Experimental Protocols
The determination of the geometry and electronic structure of [Co(NH₃)₆]²⁺ relies on several

key experimental techniques.

Single-Crystal X-ray Diffraction
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This is the definitive method for determining the precise three-dimensional arrangement of

atoms, including bond lengths and angles.

Methodology:

Crystal Growth: High-quality single crystals of a salt of [Co(NH₃)₆]²⁺ (e.g., [Co(NH₃)₆]Cl₂) are

grown, often by slow evaporation of a saturated aqueous ammonia solution containing a

cobalt(II) salt.

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected and mounted on

a goniometer head.[14] For air-sensitive samples, this is done under an inert atmosphere.

[15]

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal

vibrations.[15] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ =

0.71073 Å).[16] The crystal is rotated, and a detector records the diffraction pattern at

thousands of different orientations.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The phase problem is solved to generate an initial electron

density map.[16] This map is used to locate the atoms and build a molecular model. The

model is then refined using least-squares methods to achieve the best fit between the

calculated and observed diffraction data, yielding precise atomic coordinates, bond lengths,

and angles.

UV-Visible Spectroscopy
This technique provides information about the electronic transitions within the complex and can

be used to determine the crystal field splitting energy (Δo).

Methodology:

Sample Preparation: A solution of a [Co(NH₃)₆]²⁺ salt is prepared in a suitable solvent (e.g.,

water with excess ammonia to prevent ligand dissociation). The concentration is adjusted to

ensure the absorbance falls within the optimal range of the spectrophotometer.
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Spectral Acquisition: The UV-Vis spectrum is recorded over a relevant wavelength range

(e.g., 300-800 nm).[17] A blank containing the solvent is run for baseline correction.

Data Analysis: The wavelength of maximum absorbance (λmax) corresponding to the d-d

electronic transition (from the t₂g to the eg level) is identified. The crystal field splitting energy

(Δo) is then calculated using the equation: Δo = hc/λmax, where h is Planck's constant, c is

the speed of light, and λmax is the wavelength of the absorbed light. For complexes

exhibiting Jahn-Teller distortion, splitting of the absorption band may be observed.[10]

Magnetic Susceptibility Measurement
This experiment determines the magnetic properties of the complex, which reveals the number

of unpaired electrons and thus confirms the spin state.

Methodology (Evans Method using NMR):

Sample Preparation: Two NMR tubes are prepared. One contains a solution of the

paramagnetic complex, [Co(NH₃)₆]²⁺, in a suitable solvent. The second (reference) tube

contains only the solvent. An inert reference compound (e.g., TMS) is added to both.

Measurement: The NMR spectra of both samples are recorded. The presence of the

paramagnetic complex will cause a shift in the solvent's NMR signal.

Calculation: The magnetic susceptibility (χg) is calculated from the change in the frequency

of the NMR signal. The effective magnetic moment (μeff) is then determined using the

equation: μeff = 2.828(χM * T)^½, where χM is the molar susceptibility and T is the

temperature.

Analysis: The number of unpaired electrons (n) can be estimated from the spin-only

magnetic moment formula: μs.o. = [n(n+2)]^½. A value corresponding to approximately 3

unpaired electrons would confirm the high-spin t₂g⁵ eg² configuration.

Visualizing the Prediction Workflow
The logical process for predicting the geometry of [Co(NH₃)₆]²⁺ can be visualized as follows:
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Workflow for Predicting [Co(NH3)6]2+ Geometry

Start: [Co(NH3)6]2+

Determine Co Oxidation State
NH3 is neutral -> Co is +2

Identify Ligands & Number
6 x NH3 -> Octahedral Field

Determine d-electron Count
Co(II) -> 3d7

Assess Ligand Field Strength
NH3 is weak/intermediate for Co(II)

Compare Δo vs. Pairing Energy (P)
For Co(II), Δo < P

Determine Spin State
High-Spin

Determine e- Configuration
t2g5 eg2

Check for Degeneracy
Asymmetric eg filling (eg2)

Apply Jahn-Teller Theorem
Degeneracy must be removed

Predicted Geometry
Tetragonally Distorted Octahedron

Click to download full resolution via product page

Caption: Logical workflow for geometry prediction of [Co(NH₃)₆]²⁺.
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Conclusion
The geometry of the hexaamminecobalt(II) ion is not a simple, perfect octahedron as basic

theories might suggest. A rigorous analysis using Crystal Field Theory reveals a high-spin d⁷

electronic configuration (t₂g⁵ eg²). The resulting electronic degeneracy in the eg orbitals

necessitates a Jahn-Teller distortion, leading to a more stable, tetragonally distorted octahedral

geometry. This prediction is substantiated by experimental data from X-ray crystallography. The

comprehensive characterization of such complexes requires a combination of diffraction,

spectroscopic, and magnetic techniques, each providing crucial pieces of information to form a

complete picture of the molecule's structure and electronic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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